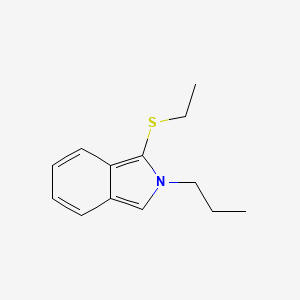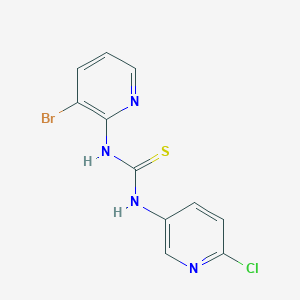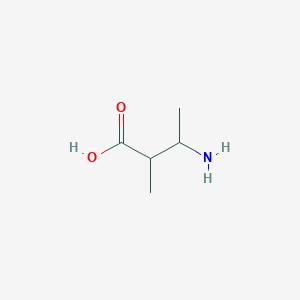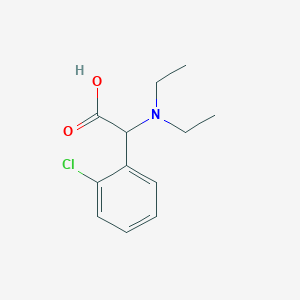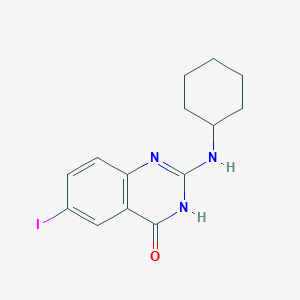
2-(4-Carbamoylpiperidin-1-yl)-2-phenylacetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Revefenacin is a synthetic anticholinergic compound prescribed for the treatment of chronic obstructive pulmonary disease (COPD) .
- COPD encompasses chronic bronchitis, emphysema, or both, and it affects the lungs and airways.
- Revefenacin helps relax the muscles around the airways, preventing symptoms like wheezing, coughing, chest tightness, and shortness of breath .
準備方法
- Revefenacin can be synthesized from isonipecotamide and 1-(2-(3-formyl-N-methylbenzamido)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate .
- The synthetic route involves several steps, including reductive ammonification reactions and condensation reactions .
化学反応の分析
- Revefenacin undergoes various reactions, including those related to oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are specific to the synthetic pathway.
- Major products formed during these reactions contribute to Revefenacin’s pharmacological properties.
科学的研究の応用
- Revefenacin finds applications in:
Respiratory Medicine: As an inhalation therapy for COPD patients.
Pharmacology Research: Studying its effects on muscarinic receptors.
Drug Development: Investigating its potential as a long-acting muscarinic antagonist (LABA).
Clinical Trials: Assessing safety and efficacy in COPD management.
作用機序
- Revefenacin acts as a muscarinic antagonist by binding to muscarinic receptors (specifically M3 receptors) in the airway smooth muscle.
- This binding inhibits acetylcholine-mediated bronchoconstriction, leading to bronchodilation and improved airflow.
類似化合物との比較
- Revefenacin stands out due to its unique structural features and pharmacokinetics.
- Similar compounds include other anticholinergic agents used in COPD treatment, such as tiotropium and aclidinium.
特性
分子式 |
C14H19ClN2O3 |
|---|---|
分子量 |
298.76 g/mol |
IUPAC名 |
2-(4-carbamoylpiperidin-1-yl)-2-phenylacetic acid;hydrochloride |
InChI |
InChI=1S/C14H18N2O3.ClH/c15-13(17)11-6-8-16(9-7-11)12(14(18)19)10-4-2-1-3-5-10;/h1-5,11-12H,6-9H2,(H2,15,17)(H,18,19);1H |
InChIキー |
MQJXMQSSXOJIGU-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C(=O)N)C(C2=CC=CC=C2)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-Dihydroxy-10,13-dimethyl-17-((2R)-5-oxo-5-(((3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)amino)pentan-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acrylate](/img/structure/B13091273.png)
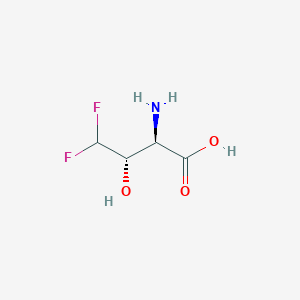
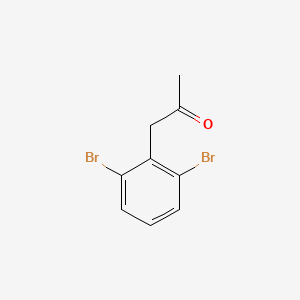
![copper;hydron;3-[7,12,17-tris(2-carboxylatoethyl)-3,8,13,18-tetramethylporphyrin-21,23-diid-2-yl]propanoate](/img/structure/B13091285.png)
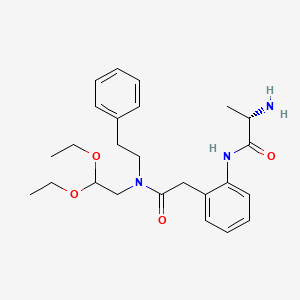
![(R)-4-(Hydroxymethyl)-6-methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13091295.png)
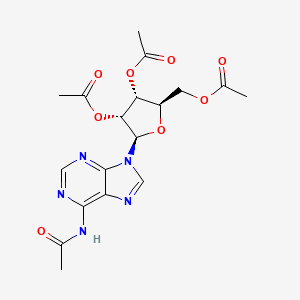
![3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one](/img/structure/B13091307.png)

